molecular formula C14H20F13N2O2S.I<br>C14H20F13IN2O2S B13408802 Trimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl)amino)propylammonium iodide CAS No. 94088-80-9

Trimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl)amino)propylammonium iodide

Cat. No.: B13408802
CAS No.: 94088-80-9
M. Wt: 654.27 g/mol
InChI Key: VZOYHPPUGXMIFV-UHFFFAOYSA-M
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Description

Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide is a complex organic compound known for its unique chemical structure and properties. This compound features a long perfluorinated alkyl chain, which imparts hydrophobic and lipophobic characteristics, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide typically involves multiple steps:

    Formation of the Perfluorinated Alkyl Chain: The perfluorinated alkyl chain is synthesized through a series of fluorination reactions, often starting from a hydrocarbon precursor.

    Sulfonylation: The perfluorinated alkyl chain is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Amination: The sulfonylated compound is reacted with an amine to form the sulfonylamino derivative.

    Quaternization: The final step involves the quaternization of the amine with trimethylamine and iodide to form the ammonium iodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including distillation, crystallization, and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of the sulfonyl and ammonium groups.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Typically involves nucleophiles such as halides or hydroxides.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Conducted in the presence of strong acids or bases.

Major Products

    Substitution: Results in the formation of various substituted derivatives.

    Oxidation: Produces oxidized forms of the compound.

    Reduction: Leads to reduced derivatives with altered functional groups.

    Hydrolysis: Yields sulfonic acids or amines depending on the conditions.

Scientific Research Applications

Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide has diverse applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.

    Biology: Employed in studies involving cell membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of water and oil-repellent coatings and materials.

Mechanism of Action

The mechanism of action of Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide involves its interaction with biological membranes and proteins. The perfluorinated alkyl chain interacts with lipid bilayers, disrupting membrane integrity and function. The ammonium group can interact with negatively charged sites on proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]propylammonium iodide is unique due to its combination of a perfluorinated alkyl chain with a sulfonylamino group and a quaternary ammonium iodide. This structure imparts distinct hydrophobic, lipophobic, and ionic properties, making it versatile for various applications.

Properties

CAS No.

94088-80-9

Molecular Formula

C14H20F13N2O2S.I
C14H20F13IN2O2S

Molecular Weight

654.27 g/mol

IUPAC Name

trimethyl-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonylamino)propyl]azanium;iodide

InChI

InChI=1S/C14H20F13N2O2S.HI/c1-29(2,3)7-4-6-28-32(30,31)8-5-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27;/h28H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

VZOYHPPUGXMIFV-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]

Origin of Product

United States

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